CGP-53153

Beschreibung

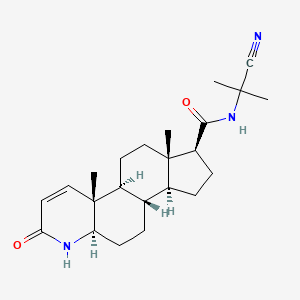

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNKOKTKJVMIR-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C#N)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C#N)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CGP-53153

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-53153 is a potent and specific steroidal inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, CGP-53153 effectively reduces DHT levels, which plays a crucial role in the pathophysiology of androgen-dependent conditions. This technical guide provides a comprehensive overview of the mechanism of action of CGP-53153, including its inhibitory activity, experimental protocols for its evaluation, and a summary of its in vivo effects.

Core Mechanism of Action: 5α-Reductase Inhibition

The primary and well-characterized mechanism of action of CGP-53153 is the inhibition of 5α-reductase. This enzyme catalyzes the NADPH-dependent reduction of the double bond at the 4-5 position of testosterone to yield dihydrotestosterone. DHT has a higher affinity for the androgen receptor than testosterone and is considered the primary androgen involved in the development and progression of benign prostatic hyperplasia (BPH) and other androgen-dependent conditions.

CGP-53153 acts as a competitive inhibitor of 5α-reductase, binding to the enzyme's active site and preventing the conversion of testosterone to DHT. This leads to a significant reduction in intraprostatic and circulating DHT levels.

Quantitative Data Summary

The inhibitory potency of CGP-53153 against 5α-reductase has been determined in both rat and human tissues. The following table summarizes the key quantitative data.

| Parameter | Species | Tissue | Value | Reference |

| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |

| IC50 | Human | Prostatic Tissue | 262 nM | [1] |

Signaling Pathway

The following diagram illustrates the metabolic pathway of testosterone and the point of intervention for CGP-53153.

Caption: Inhibition of Testosterone to DHT Conversion by CGP-53153.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CGP-53153.

In Vitro 5α-Reductase Inhibition Assay

This protocol describes the measurement of CGP-53153's inhibitory activity on 5α-reductase in prostatic tissue homogenates.

Materials:

-

Rat or human prostatic tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, 1 mM dithiothreitol, 20 mM sodium phosphate buffer, pH 6.5)

-

[1,2,6,7-³H]-Testosterone (radiolabeled substrate)

-

NADPH

-

CGP-53153 (test inhibitor)

-

Finasteride (reference inhibitor)

-

Ethyl acetate (for extraction)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prostatic tissue is homogenized in ice-cold homogenization buffer.

-

The homogenate is centrifuged to obtain a microsomal fraction containing the 5α-reductase enzyme.

-

The reaction mixture is prepared containing the microsomal fraction, NADPH, and varying concentrations of CGP-53153 or the reference inhibitor.

-

The reaction is initiated by adding [³H]-Testosterone.

-

The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by adding a quenching solution (e.g., sodium hydroxide).

-

The steroids (testosterone and DHT) are extracted with ethyl acetate.

-

The extracted steroids are separated by thin-layer chromatography (TLC).

-

The radioactivity corresponding to the testosterone and DHT spots is quantified using a scintillation counter.

-

The percentage of testosterone converted to DHT is calculated, and the IC50 value for CGP-53153 is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Assessment of 5α-Reductase Inhibition in a Rat Model

This protocol outlines the in vivo evaluation of CGP-53153's effect on prostate weight in a testosterone-supplemented castrated rat model.

Animal Model:

-

Adult male rats (e.g., Sprague-Dawley), castrated to remove endogenous testosterone production.

Procedure:

-

Following castration, rats are administered a daily dose of testosterone propionate to maintain prostate growth.

-

Animals are concurrently treated with either vehicle control or varying doses of CGP-53153, typically administered orally.

-

Treatment is continued for a specified period (e.g., 14 days).

-

At the end of the treatment period, animals are euthanized, and the ventral prostates are excised and weighed.

-

The reduction in prostate weight in the CGP-53153-treated groups compared to the vehicle control group is used to assess the in vivo efficacy of the inhibitor.

-

Blood samples may also be collected to measure serum levels of testosterone and DHT.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for assessing the in vivo efficacy of CGP-53153.

Caption: In Vivo Efficacy Assessment Workflow for CGP-53153.

In Vivo Effects

In vivo studies have demonstrated the significant effects of CGP-53153 in animal models. Oral administration of CGP-53153 has been shown to cause a dose-dependent reduction in the weight of the ventral prostate in testosterone-treated castrated rats.[1] These findings confirm that the in vitro inhibitory activity of CGP-53153 on 5α-reductase translates to a functional effect in a living organism.

Conclusion

CGP-53153 is a well-characterized inhibitor of 5α-reductase, with potent activity demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the reduction of DHT synthesis, makes it a valuable tool for research into androgen-dependent pathologies and a potential therapeutic agent for conditions such as benign prostatic hyperplasia. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of CGP-53153 and other 5α-reductase inhibitors.

References

A Comprehensive Technical Guide to CGP-53153: A Potent 5α-Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols associated with CGP-53153, a steroidal inhibitor of 5α-reductase. The information is intended for use by professionals in the fields of biomedical research and pharmaceutical development.

Chemical Structure and Properties

CGP-53153 is a synthetic steroid derivative with a complex heterocyclic structure. Its systematic IUPAC name is (4aR,4bS,6aS,7S,9aS,9bS)-N-(2-cyanopropan-2-yl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 149281-19-6 |

| Molecular Formula | C23H33N3O2 |

| Molecular Weight | 383.53 g/mol |

| SMILES | C[C@@]1([C@H]2C(NC(C)(C)C#N)=O)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@@]4(C=CC3=O)C">C@@([H])[C@]4([H])CC1 |

Mechanism of Action and Biological Activity

CGP-53153 is a competitive inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By blocking this key step in androgen metabolism, CGP-53153 effectively reduces DHT levels in target tissues.

Signaling Pathway

The primary signaling pathway affected by CGP-53153 is the androgen signaling cascade. The conversion of testosterone to DHT is a critical amplification step in this pathway in many androgen-responsive tissues, including the prostate gland.

References

CGP-53153: An In-Depth Technical Guide to a Potent 5-Alpha Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-53153 is a steroidal compound identified as a potent inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][] This enzymatic conversion is a critical step in the androgen signaling pathway and is implicated in the pathophysiology of various androgen-dependent conditions. This technical guide provides a comprehensive overview of CGP-53153, focusing on its inhibitory activity, the underlying mechanism of action, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of 5-Alpha Reductase

The primary mechanism of action of CGP-53153 is the competitive inhibition of 5-alpha reductase.[1] This enzyme plays a pivotal role in androgen physiology by catalyzing the reduction of testosterone to dihydrotestosterone. DHT has a higher affinity for the androgen receptor than testosterone and is the principal androgen responsible for the development and maintenance of the prostate gland, as well as being implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[] By blocking this conversion, 5-alpha reductase inhibitors like CGP-53153 effectively reduce DHT levels in target tissues.

Signaling Pathway: Testosterone to Dihydrotestosterone Conversion

The enzymatic conversion of testosterone to DHT is a key step in androgen signaling. The following diagram illustrates this pathway, which is the target of CGP-53153.

Caption: Enzymatic conversion of testosterone to DHT and its inhibition by CGP-53153.

Quantitative Data: Inhibitory Activity of CGP-53153

The inhibitory potency of CGP-53153 against 5-alpha reductase has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Species | Tissue | IC50 (nM) | Reference Compound (Finasteride) IC50 (nM) |

| Rat | Prostatic Tissue | 36 | 11 |

| Human | Prostatic Tissue | 262 | Not Specified |

| Data sourced from MedChemExpress.[1] |

CGP-53153 demonstrates potent inhibition of rat 5-alpha reductase and is approximately an order of magnitude more potent in inhibiting the rat enzyme compared to the human enzyme.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of CGP-53153.

In Vitro 5-Alpha Reductase Inhibition Assay (Rat Prostate Homogenate)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against 5-alpha reductase using rat prostate tissue.

Objective: To determine the IC50 value of a test compound for 5-alpha reductase.

Materials:

-

Prostates from male Wistar rats (8-12 weeks old).[3]

-

Homogenization buffer.

-

Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).

-

NADPH (cofactor).

-

Test compound (e.g., CGP-53153) at various concentrations.

-

Reference inhibitor (e.g., Finasteride).

-

Scintillation fluid and counter.

-

Thin-layer chromatography (TLC) equipment.

Workflow Diagram:

Caption: Workflow for the in vitro 5-alpha reductase inhibition assay.

Procedure:

-

Enzyme Preparation: Prostates from male Wistar rats are excised and homogenized in a suitable buffer to prepare a prostate homogenate containing the 5-alpha reductase enzyme.[3]

-

Incubation: The prostate homogenate is incubated with radiolabeled testosterone, NADPH (as a cofactor), and varying concentrations of the test compound (CGP-53153) or a reference inhibitor.

-

Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.

-

Steroid Extraction and Separation: The steroids (unconverted testosterone and the product, DHT) are extracted from the reaction mixture. The testosterone and DHT are then separated using thin-layer chromatography (TLC).

-

Quantification and Analysis: The radioactivity of the DHT spots on the TLC plate is quantified using a scintillation counter. The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined from the dose-response curve.

In Vivo Evaluation of 5-Alpha Reductase Inhibition

The in vivo efficacy of CGP-53153 has been assessed in both rat and dog models.

Rat Model:

-

Objective: To evaluate the effect of orally administered CGP-53153 on prostate weight.

-

Animals: Adult male rats.[1]

-

Treatment: Rats are treated orally once daily for 14 consecutive days with increasing doses of CGP-53153 (e.g., 1, 3, and 10 mg/kg) or a reference compound. A control group receives the vehicle.[1]

-

Endpoint: On the final day of treatment, animals are euthanized, and the ventral prostate is excised and weighed.[1]

-

Results: CGP-53153 has been shown to significantly reduce prostate weight at doses of 3 and 10 mg/kg by 31% and 37%, respectively.[1]

Dog Model:

-

Objective: To assess the long-term effect of CGP-53153 on prostate volume in a model of benign prostatic hyperplasia.

-

Animals: Mature male beagles with enlarged prostates.[4]

-

Treatment: Dogs are treated with CGP-53153 for an extended period (e.g., 12 weeks).[1]

-

Endpoint: Prostate volume is measured, often using imaging techniques like MRI, to assess the reduction in size.[4][5]

-

Results: Treatment with CGP-53153 for 12 weeks has been shown to reduce prostate volume by more than 70% in individual dogs.[1]

Conclusion

CGP-53153 is a potent steroidal inhibitor of 5-alpha reductase with demonstrated efficacy in both in vitro and in vivo models. Its ability to significantly reduce DHT levels and consequently decrease prostate size highlights its potential as a therapeutic agent for androgen-dependent conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of CGP-53153 and other novel 5-alpha reductase inhibitors. Further research is warranted to fully elucidate its clinical potential and safety profile in human subjects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate: suppression of prostatic DHT correlated with prostate regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnetic resonance imaging of the efficacy of specific inhibition of 5 alpha-reductase in canine spontaneous benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of CGP-53153 on Prostate Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies of CGP-53153 on human prostate cancer cell lines are not extensively available in publicly accessible literature. This technical guide synthesizes the known mechanism of CGP-53153 as a 5-alpha reductase inhibitor with established principles of androgen receptor signaling in prostate cancer, drawing parallels from studies on other 5-alpha reductase inhibitors like finasteride and dutasteride. The experimental protocols and quantitative data presented are representative examples from the field to guide potential future investigations of CGP-53153.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with androgen receptor (AR) signaling playing a pivotal role in its development and progression.[1] The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase is a critical step in maximizing AR activation.[2][3][4] CGP-53153 has been identified as a steroidal inhibitor of 5-alpha reductase, presenting a potential therapeutic avenue for prostate cancer by reducing intraprostatic DHT levels.[5] This document outlines the theoretical framework and potential experimental approaches for evaluating the in vitro effects of CGP-53153 on prostate cancer cells.

Mechanism of Action

CGP-53153 is a 5-alpha reductase inhibitor with documented inhibitory concentrations (IC50) of 36 nM and 262 nM in rat and human prostatic tissue, respectively.[5] By blocking the 5-alpha reductase enzyme, CGP-53153 is expected to decrease the intracellular conversion of testosterone to DHT.[2][4] Since DHT has a higher binding affinity for the androgen receptor than testosterone, inhibition of its production would lead to reduced AR transactivation and a subsequent decrease in the expression of androgen-responsive genes that drive prostate cancer cell growth and survival.[2][3]

Signaling Pathway

The primary signaling pathway influenced by CGP-53153 is the androgen receptor signaling cascade. Inhibition of 5-alpha reductase directly impacts the availability of the potent AR ligand, DHT. This leads to decreased AR dimerization, nuclear translocation, and binding to androgen response elements (AREs) on target genes.

References

- 1. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Mechanisms of Androgen Synthesis

Preface: Initial literature searches for the compound "CGP-53153" in the context of androgen synthesis did not yield specific research findings. This suggests that the compound may not be a primary focus of investigation in this field or may be known under a different designation. Therefore, this guide provides a comprehensive overview of the core principles of androgen synthesis, tailored to researchers, scientists, and drug development professionals. The content is structured to meet the detailed requirements of data presentation, experimental protocols, and pathway visualization.

Introduction to Androgen Synthesis

Androgens are crucial steroid hormones that play a pivotal role in male reproductive function[1]. The primary and most potent androgen is testosterone, predominantly synthesized in the Leydig cells of the testes[1][2][3]. The biosynthesis of androgens is a complex, multi-step process involving a series of enzymatic reactions that convert cholesterol into various steroid intermediates and ultimately into testosterone and its more potent derivative, dihydrotestosterone (DHT)[2][3]. This process is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis and Regulation of Androgen Synthesis

The regulation of androgen synthesis is primarily governed by the HPG axis. The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). LH is the primary stimulus for testosterone production in Leydig cells[4][5]. LH binds to its receptor on Leydig cells, activating a cascade of intracellular signaling events that lead to increased steroidogenesis.

The Steroidogenic Pathway in Leydig Cells

The synthesis of androgens from cholesterol occurs through a series of enzymatic reactions within the mitochondria and smooth endoplasmic reticulum of Leydig cells.

Cholesterol Transport: The Rate-Limiting Step

The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane[6][7]. This crucial process is facilitated by the Steroidogenic Acute Regulatory (StAR) protein [6][7]. Hormonal stimulation, primarily by LH, leads to a rapid increase in StAR expression and activity[6][8].

Key Enzymatic Conversions

Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc, also known as CYP11A1) [4][5][9]. Pregnenolone then moves to the smooth endoplasmic reticulum, where it undergoes further modifications by a series of enzymes to produce testosterone.

The primary pathway for testosterone synthesis from pregnenolone involves the following key enzymes and intermediates:

-

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts pregnenolone to progesterone.

-

Cytochrome P450 17A1 (CYP17A1): This enzyme possesses dual functionality:

-

17β-hydroxysteroid dehydrogenase (17β-HSD): Reduces androstenedione to testosterone.

An alternative "Δ5 pathway" also exists, where pregnenolone is first converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (DHEA) by CYP17A1, followed by conversion to androstenedione by 3β-HSD.

Diagram of the Androgen Synthesis Pathway

Caption: The androgen synthesis pathway from cholesterol.

Quantitative Data on Steroid Production

The following table summarizes representative data on steroid production from in vitro studies of Leydig cells.

| Cell Type | Treatment | Testosterone (ng/10^6 cells/24h) | Dehydroepiandrosterone Sulfate (DHAS) (ng/10^6 cells/24h) | Reference |

| Immature Porcine Leydig Cells | Basal | 1.9 | 17.0 | [13] |

| Immature Porcine Leydig Cells | hCG (25 ng/ml) | 37 | 109 | [13] |

| Immature Porcine Leydig Cells | hCG + 0.5% serum | 183 | 188 | [13] |

| Immature Porcine Leydig Cells | hCG + α-tocopherol | 142 | Not Reported | [13] |

Experimental Protocols

Primary Culture of Immature Porcine Leydig Cells

This protocol is adapted from studies investigating steroidogenic responsiveness.

Objective: To culture immature porcine Leydig cells and measure androgen production in response to stimuli.

Materials:

-

Testes from immature pigs

-

Collagenase solution

-

Culture medium (e.g., DMEM/F12) supplemented with insulin, transferrin, epidermal growth factor, and calf serum

-

Human chorionic gonadotropin (hCG)

-

Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits for testosterone and DHAS

Procedure:

-

Cell Isolation: Testes are decapsulated, and testicular tissue is minced and digested with collagenase to dissociate Leydig cells from the surrounding tissue.

-

Cell Purification: The cell suspension is filtered and subjected to density gradient centrifugation to enrich for Leydig cells.

-

Cell Culture: Purified Leydig cells are plated in culture dishes with a supplemented medium and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: After an initial culture period to allow for cell attachment and stabilization, the medium is replaced with fresh medium containing the desired concentration of hCG or other stimulating agents. Control cultures receive a vehicle.

-

Hormone Measurement: After a defined incubation period (e.g., 24 hours), the culture medium is collected, and the concentrations of testosterone and DHAS are quantified using ELISA or RIA.

-

Data Normalization: Steroid production is typically normalized to the number of cells per well or the total protein content.

Diagram of a Typical Experimental Workflow for Studying Steroidogenesis

Caption: A generalized workflow for in vitro steroidogenesis assays.

Conclusion

Androgen synthesis is a highly regulated and complex biological process essential for male reproductive health. The transport of cholesterol into the mitochondria by the StAR protein represents the rate-limiting step, followed by a series of enzymatic conversions orchestrated by key enzymes such as CYP11A1 and CYP17A1. Understanding these core mechanisms is fundamental for researchers and drug development professionals working on hormonal regulation and related pathologies. The experimental protocols and pathways outlined in this guide provide a foundational framework for further investigation in this field.

References

- 1. Androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basics of androgen synthesis and action | GU Oncology Now [guoncologynow.com]

- 3. researchgate.net [researchgate.net]

- 4. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leydig cells: formation, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular pathology and mechanism of action of the steroidogenic acute regulatory protein, StAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of hCG Responsive Expression of the Steroidogenic Acute Regulatory Protein in Mouse Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting steroidogenesis and its role in immune regulation with the advanced tools and technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP17A1 - Wikipedia [en.wikipedia.org]

- 13. Androgen production in primary culture of immature porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of CGP-53153

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-53153, chemically identified as N-(2-cyano-2-propyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, is a potent, steroidal inhibitor of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The inhibition of 5α-reductase is a key therapeutic strategy for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of CGP-53153, based on available scientific literature. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visualizations of the relevant signaling pathway and a representative experimental workflow are provided using Graphviz DOT language.

Introduction and Discovery

CGP-53153 emerged from the research and development efforts of Ciba-Geigy (now Novartis) in the field of 5α-reductase inhibitors. The "CGP" prefix in its name is indicative of its origin within the Ciba-Geigy pharmaceutical research program. The primary scientific disclosure of this compound appeared in a 1996 publication by Häusler and colleagues in the Journal of Steroid Biochemistry and Molecular Biology.[1][2] This seminal paper laid the groundwork for understanding the potent and competitive inhibitory activity of CGP-53153 against 5α-reductase.

The discovery of CGP-53153 was part of a broader effort in the pharmaceutical industry to develop second-generation 5α-reductase inhibitors, following the successful launch of finasteride. The structural design of CGP-53153, a 4-aza-androstene derivative, reflects a common scaffold for potent inhibitors of this enzyme.

Mechanism of Action

CGP-53153 exerts its pharmacological effect by competitively inhibiting the enzyme 5α-reductase. This enzyme is responsible for the reduction of testosterone at the 5-alpha position of the steroid nucleus to form dihydrotestosterone (DHT). DHT is a more potent androgen than testosterone and is the principal androgen responsible for the stimulation of prostatic growth.

The signaling pathway affected by CGP-53153 is central to androgen-dependent physiological and pathological processes.

Quantitative Data

The inhibitory potency and in vivo efficacy of CGP-53153 have been quantified in several preclinical models. The available data is summarized below.

| Parameter | Species | Tissue/Model | Value | Reference |

| IC50 | Rat | Prostatic Microsomes | 36 nM | [1][2] |

| IC50 | Human | Prostatic Tissue | 262 nM |

Table 1: In Vitro Inhibitory Potency of CGP-53153

| Animal Model | Dosage | Effect | Reference |

| Rat | 0.01 mg/kg (oral) | Significant reduction in testosterone-propionate-mediated prostate growth | |

| Dog | 3 and 10 mg/kg (oral, 12 weeks) | 31% and 37% reduction in prostate weight, respectively. Over 70% reduction in prostate volume. |

Table 2: In Vivo Efficacy of CGP-53153

Experimental Protocols

5α-Reductase Inhibition Assay (In Vitro)

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds like CGP-53153 against 5α-reductase, based on common methodologies.

Detailed Methodology:

-

Enzyme Preparation: Prostatic tissue from male Sprague-Dawley rats or human subjects is homogenized in a suitable buffer (e.g., phosphate buffer, pH 6.5). The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction, which contains the 5α-reductase enzyme. The protein concentration of the microsomal preparation is determined.

-

Incubation: The assay is typically carried out in a reaction mixture containing the microsomal preparation, a buffered solution, an NADPH generating system (as a cofactor), and varying concentrations of the test inhibitor (CGP-53153). The reaction is initiated by the addition of a radiolabeled substrate, such as [3H]testosterone. The mixture is then incubated at 37°C for a defined period.

-

Extraction and Separation: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate). The steroids are extracted into the organic phase. The extracted testosterone and its metabolite, dihydrotestosterone (DHT), are then separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification and Analysis: The radioactivity corresponding to the testosterone and DHT spots/peaks is quantified using a scintillation counter. The percentage of testosterone conversion to DHT is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.

In Vivo Efficacy Study in a Rat Model

The following protocol is a representative example of how the in vivo efficacy of CGP-53153 would be assessed in a testosterone-induced prostate growth model in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are castrated to reduce endogenous androgen levels.

-

Treatment Groups: The animals are divided into several groups: a control group, a group receiving a testosterone derivative (e.g., testosterone propionate) to induce prostate growth, and groups receiving the testosterone derivative plus different doses of CGP-53153.

-

Dosing: CGP-53153 is administered orally once daily for a specified period (e.g., 14 days).

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate glands are excised and weighed.

-

Data Analysis: The prostatic weights of the different treatment groups are compared to determine the inhibitory effect of CGP-53153 on testosterone-induced prostate growth.

Synthesis

While a detailed, step-by-step synthesis protocol for CGP-53153 is not publicly available in the primary literature, its structure as a 4-aza-androstene-17β-carboxamide derivative suggests a synthetic route starting from a readily available steroid precursor, such as dehydroepiandrosterone (DHEA) or androstenedione. The synthesis would likely involve the construction of the 4-aza-A-ring lactam and the subsequent elaboration of the C17β-carboxamide side chain. The synthesis of similar 4-aza-steroids has been described in various patents and publications. A plausible, though not confirmed, synthetic approach would involve the following key transformations:

-

Oxidative cleavage of the steroid A-ring.

-

Formation of the A-seco-acid.

-

Lactamization to form the 4-aza-ring.

-

Introduction of the Δ1 double bond.

-

Modification of the C17 position to introduce the carboxamide functionality.

History and Development Status

CGP-53153 was developed by Ciba-Geigy in the mid-1990s as a potent 5α-reductase inhibitor. Despite its promising preclinical profile, there is no publicly available information to suggest that CGP-53153 progressed into clinical trials or was further developed for commercial use. The reasons for the discontinuation of its development are not documented in the available literature. It is possible that strategic decisions within the company, a challenging competitive landscape, or unforeseen preclinical findings led to the cessation of its development program.

Conclusion

CGP-53153 is a well-characterized, potent, and competitive inhibitor of 5α-reductase with demonstrated efficacy in preclinical animal models. The information available in the scientific literature provides a solid foundation for understanding its mechanism of action and pharmacological effects. While its clinical development was not pursued, the data on CGP-53153 contributes to the broader knowledge base of 5α-reductase inhibitors and serves as a valuable reference for researchers in the field of steroid chemistry and drug discovery for androgen-related disorders. Further investigation into its synthesis and a more detailed exploration of its pharmacokinetic and pharmacodynamic properties could provide additional insights for the design of novel therapeutics in this class.

References

Investigating the Binding Affinity of CGP-53153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of CGP-53153, a steroidal inhibitor of 5-alpha reductase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway to support research and development efforts in this area.

Executive Summary

CGP-53153 is a potent inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more active androgen, dihydrotestosterone (DHT). Its inhibitory activity has been quantified, demonstrating varying potency between species. This guide consolidates the available binding affinity data and provides a representative experimental context for its determination.

Data Presentation: Binding Affinity of CGP-53153

The primary measure of binding affinity reported for CGP-53153 is the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the 5-alpha reductase enzyme by 50%. The available data is summarized in the table below.

| Compound | Target Enzyme | Tissue Source | Species | IC50 (nM) | Reference |

| CGP-53153 | 5-alpha reductase | Prostatic tissue | Rat | 36 | Häusler A, et al. J Steroid Biochem Mol Biol. 1996 Feb;57(3-4):187-95.[1] |

| CGP-53153 | 5-alpha reductase | Prostatic tissue | Human | 262 | Häusler A, et al. J Steroid Biochem Mol Biol. 1996 Feb;57(3-4):187-95.[1] |

| Finasteride (Reference) | 5-alpha reductase | Prostatic tissue | Rat | 11 | Häusler A, et al. J Steroid Biochem Mol Biol. 1996 Feb;57(3-4):187-95.[1] |

Experimental Protocols

The following section details a representative methodology for determining the IC50 value of a 5-alpha reductase inhibitor like CGP-53153. This protocol is based on standard, widely accepted assays for this enzyme.

In Vitro 5-Alpha Reductase Inhibition Assay

1. Objective:

To determine the concentration of an inhibitor (e.g., CGP-53153) that causes 50% inhibition of 5-alpha reductase activity.

2. Materials and Reagents:

-

Enzyme Source: Microsomal fractions prepared from rat or human prostatic tissue.

-

Substrate: [1,2,6,7-³H]-Testosterone or non-radiolabeled testosterone.

-

Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Inhibitor: CGP-53153 dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: Phosphate buffer (pH 6.5).

-

Stop Solution: 1 N HCl or other suitable agent to terminate the reaction.

-

Extraction Solvent: Dichloromethane or ethyl acetate.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or a spectrophotometer for quantification of testosterone and DHT.

3. Enzyme Preparation (Microsomal Fraction):

-

Prostatic tissue is homogenized in a cold buffer solution.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in 5-alpha reductase.

-

The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

4. Assay Procedure:

-

A reaction mixture is prepared containing the enzyme source (e.g., 20 µg/ml of microsomal protein) in a modified phosphate buffer (pH 6.5).

-

Varying concentrations of the test compound (CGP-53153) or vehicle control are pre-incubated with the enzyme mixture for a specified time (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate, testosterone (e.g., 0.9 µM).

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution.

-

The steroids (unreacted testosterone and the product, DHT) are extracted from the aqueous phase using an organic solvent.

-

The organic phase is evaporated, and the residue is reconstituted in a suitable solvent for analysis.

5. Quantification and Data Analysis:

-

The amounts of testosterone and DHT are quantified using HPLC or a suitable detection method like an Enzyme Immunoassay (EIA) kit.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

5-Alpha Reductase Signaling Pathway

The following diagram illustrates the role of 5-alpha reductase in the androgen signaling pathway and the point of inhibition by CGP-53153.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a 5-alpha reductase inhibitor.

References

Technical Guide: CGP-53153 for Basic Research in Endocrinology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CGP-53153, a steroidal inhibitor of 5α-reductase, for its application in basic endocrinology research. The document details its mechanism of action, presents key quantitative data, and outlines relevant experimental protocols to facilitate its use in laboratory settings.

Introduction and Mechanism of Action

CGP-53153 is a potent, steroidal competitive inhibitor of 5α-reductase, an enzyme crucial in androgen metabolism.[1][] The primary function of 5α-reductase is to catalyze the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[3][4][5] DHT plays a critical role in the development and function of androgen-sensitive tissues, including the prostate gland.[6] By inhibiting this conversion, CGP-53153 effectively reduces DHT levels in target tissues, making it a valuable tool for investigating the physiological and pathological roles of DHT in various endocrine-related processes.[]

There are three known isozymes of 5α-reductase (types 1, 2, and 3), which are differentially expressed in various tissues.[4][5] Type 2 5α-reductase is the predominant isoform in the prostate, while type 1 is more prevalent in the skin and liver.[7] 5α-reductase inhibitors are instrumental in studying conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 5. 5-alpha-Reductase [flipper.diff.org]

- 6. 5-alpha reductase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 8. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CGP-53153

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the quantitative data available for CGP-53153 in vivo studies in rats.

Table 1: In Vivo Efficacy of Orally Administered CGP-53153 in Rats

| Species | Dosage | Administration Route | Duration | Vehicle | Key Findings | Reference |

| Rat | 0.01 mg/kg | Oral | - | - | Significantly reduced testosterone-propionate-mediated prostate growth. | [1] |

| Rat | 1, 3, 10 mg/kg | Oral | 14 days (once daily) | 20% Hydroxypropyl-β-cyclodextrin (HCD) | 3 and 10 mg/kg doses significantly reduced prostate weight. | [1] |

Table 2: General Administration Parameters for Rodents

| Parameter | Mouse | Rat |

| Oral Gavage Volume | < 10 mL/kg | < 10 mL/kg |

| Intraperitoneal Injection Volume | < 10 mL/kg | < 10 mL/kg |

| Oral Gavage Needle Size | 20-22 G | 18-20 G |

| Intraperitoneal Needle Size | 25-27 G | 23-25 G |

Signaling Pathway

CGP-53153 exerts its biological effects by inhibiting the 5α-reductase enzyme. This enzyme is a critical component of the androgen signaling pathway. The diagram below illustrates the mechanism of action of CGP-53153.

Experimental Protocols

Protocol 1: Oral Administration of CGP-53153 in Rats for Prostate Weight Reduction Study

This protocol is based on a study where CGP-53153 was shown to reduce prostate weight in rats[1].

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley or Wistar)

-

Sex: Male

-

Age/Weight: Adult, specific weight range as required for the study.

2. Materials:

-

CGP-53153

-

Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

-

Oral gavage needles (18-20 gauge, appropriate length for rats)

-

Syringes (1 mL or 3 mL)

-

Animal balance

-

Standard laboratory animal caging and husbandry supplies

3. Preparation of Dosing Solution: a. To prepare a 20% (w/v) HP-β-CD solution, dissolve 20 g of HP-β-CD in 80 mL of sterile water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature and adjust the final volume to 100 mL with sterile water. b. Calculate the required amount of CGP-53153 for the desired concentration based on the dosing volume (typically 5-10 mL/kg for rats). c. Weigh the calculated amount of CGP-53153 and add it to the 20% HP-β-CD vehicle. d. Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Prepare fresh daily.

4. Experimental Workflow:

5. Procedure: a. Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the start of the experiment. b. Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, CGP-53153 1 mg/kg, 3 mg/kg, 10 mg/kg). c. Dosing: i. Weigh each animal daily to accurately calculate the dose volume. ii. Administer the prepared CGP-53153 solution or vehicle via oral gavage once daily for 14 consecutive days. d. Monitoring: Observe the animals daily for any clinical signs of toxicity. Record body weights at regular intervals. e. Necropsy: At the end of the treatment period, euthanize the animals using an approved method. f. Tissue Collection: Carefully dissect the prostate gland and weigh it.

Protocol 2: General Guidance for Oral Administration of CGP-53153 in Mice

As specific dosages for CGP-53153 in mice are not established in the literature, a dose-ranging study is recommended. A starting point can be extrapolated from the effective doses in rats, or based on dosages of other 5α-reductase inhibitors like Finasteride, which has been used in mice at doses ranging from 5 to 50 mg/kg/day.

1. Animal Model:

-

Species: Mouse (e.g., C57BL/6 or BALB/c)

-

Sex: Male

-

Age/Weight: 8-12 weeks old.

2. Materials:

-

Same as for the rat protocol, with appropriately sized oral gavage needles (20-22 gauge).

3. Preparation of Dosing Solution:

-

Follow the same procedure as for the rat protocol, adjusting concentrations for the desired mouse dosages.

4. Experimental Workflow:

5. Procedure: a. Acclimatization and Randomization: As per the rat protocol. b. Dose-Ranging Study: It is advisable to conduct a preliminary dose-ranging study to determine the optimal and non-toxic dose of CGP-53153 in the specific mouse model. c. Dosing and Monitoring: Administer the selected doses via oral gavage and monitor the animals as described for the rat protocol. d. Endpoint Analysis: The specific endpoints will depend on the research question and may include measurement of prostate size, hormone levels, or other relevant biomarkers.

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Vehicle Selection: While 20% HP-β-CD is a suitable vehicle, its appropriateness should be confirmed for the specific experimental conditions. The solubility of CGP-53153 in the chosen vehicle should be verified.

-

Route of Administration: Oral gavage is a common and effective route for administering CGP-53153. However, other routes such as intraperitoneal injection may be considered depending on the experimental design.

-

Data Interpretation: The efficacy of CGP-53153 may vary depending on the animal model, species, and strain used.

These application notes and protocols are intended to serve as a guide for researchers. It is essential to adapt and optimize these protocols based on the specific requirements of the study and to adhere to all relevant safety and animal welfare regulations.

References

Application Notes and Protocols for CGP-53153 in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-53153 is a steroidal inhibitor of 5-alpha reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Given the critical role of androgen receptor (AR) signaling in the proliferation and survival of prostate cancer cells, 5-alpha reductase inhibitors represent a key area of investigation for both prostate cancer prevention and treatment. While direct studies on CGP-53153 in prostate cancer are limited, its established mechanism of action provides a strong rationale for its application in preclinical prostate cancer research.

These application notes provide an overview of the potential uses of CGP-53153 in prostate cancer research, detailed experimental protocols for its evaluation, and a summary of its known quantitative data.

Potential Applications in Prostate Cancer Research

-

Investigation of Androgen Receptor Signaling: CGP-53153 can be utilized as a tool to dissect the specific roles of testosterone versus DHT in androgen-sensitive prostate cancer cell lines. By inhibiting DHT production, researchers can study the differential effects of these androgens on gene expression, cell proliferation, and apoptosis.

-

Preclinical Evaluation as a Therapeutic Agent: The efficacy of CGP-53153 in inhibiting the growth of androgen-dependent prostate cancer xenografts can be assessed in animal models. Such studies can provide insights into its potential as a monotherapy or in combination with other anti-cancer agents.

-

Studies on Castration-Resistant Prostate Cancer (CRPC): Although CRPC is less dependent on testicular androgens, intratumoral androgen synthesis can still play a role. CGP-53153 can be used to investigate the contribution of local DHT production to the growth and survival of CRPC models.

-

Chemoprevention Studies: Based on the outcomes of large-scale clinical trials with other 5-alpha reductase inhibitors like finasteride, CGP-53153 could be evaluated in animal models for its potential to prevent or delay the onset of prostate cancer.[2][3][4][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of CGP-53153 and a typical experimental workflow for its evaluation in prostate cancer research.

Quantitative Data Summary

The following table summarizes the available quantitative data for CGP-53153.

| Parameter | Species | Tissue/Model | Value | Reference |

| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |

| IC50 | Human | Prostatic Tissue | 262 nM | [1] |

| In Vivo Efficacy | Rat | Testosterone-propionate induced prostate growth | Significant reduction at 0.01 mg/kg (oral) | [1] |

| In Vivo Efficacy | Rat | Prostate weight reduction | 31% at 3 mg/kg; 37% at 10 mg/kg (oral) | [1] |

| In Vivo Efficacy | Dog | Prostate volume reduction | >70% after 12 weeks of treatment | [1] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of CGP-53153 on the proliferation of androgen-sensitive prostate cancer cells (e.g., LNCaP).

Materials:

-

LNCaP cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS

-

Testosterone

-

CGP-53153

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 with 10% FBS and allow them to attach overnight.

-

Androgen Deprivation: Replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS to remove androgens. Incubate for 24 hours.

-

Treatment:

-

Prepare a dilution series of CGP-53153 in RPMI-1640 with 5% charcoal-stripped FBS and a fixed concentration of testosterone (e.g., 1 nM).

-

Remove the medium from the wells and add 100 µL of the treatment solutions. Include appropriate controls (vehicle control, testosterone alone).

-

Incubate the plates for 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the testosterone-only control and determine the IC50 value for CGP-53153.

Protocol 2: Western Blot Analysis of AR and PSA Expression

Objective: To assess the effect of CGP-53153 on the protein levels of the androgen receptor (AR) and prostate-specific antigen (PSA) in LNCaP cells.

Materials:

-

LNCaP cells

-

6-well plates

-

Treatment media as described in Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-AR, anti-PSA, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and treat with CGP-53153 and testosterone as described in Protocol 1 for 48 hours.

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of CGP-53153 in a prostate cancer xenograft model.

Materials:

-

Male athymic nude mice (4-6 weeks old)

-

LNCaP cells

-

Matrigel

-

CGP-53153

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Equipment for blood collection and processing

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of LNCaP cells and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer CGP-53153 orally daily at predetermined doses. The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume with calipers twice a week.

-

Monitor the body weight of the mice.

-

Collect blood samples periodically via tail vein for serum PSA analysis.

-

-

Study Endpoint:

-

Euthanize the mice when the tumors in the control group reach the maximum allowed size or after a predetermined treatment period.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki-67 and AR).

-

-

Data Analysis: Compare the tumor growth rates, final tumor weights, and serum PSA levels between the treatment and control groups.

Conclusion

CGP-53153, as a potent inhibitor of 5-alpha reductase, holds significant promise as a research tool in the field of prostate cancer. The provided application notes and protocols offer a framework for its systematic evaluation in both in vitro and in vivo models. Further research is warranted to fully elucidate its potential therapeutic and chemopreventive roles in prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Five-alpha reductase inhibitors and risk of prostate cancer among men with benign prostatic hyperplasia: A historical cohort study using primary care data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Benign Prostatic Hyperplasia (BPH) using CGP-53153

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a non-malignant enlargement of the prostate gland, common in aging men, that can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are largely dependent on the androgen dihydrotestosterone (DHT), which is converted from testosterone by the enzyme 5α-reductase. Inhibition of 5α-reductase is a key therapeutic strategy for managing BPH.

CGP-53153 is a steroidal inhibitor of 5α-reductase. It has demonstrated efficacy in reducing prostate size in preclinical models, making it a valuable tool for studying the mechanisms of BPH and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing CGP-53153 in both in vitro and in vivo models of BPH.

Mechanism of Action

CGP-53153 acts as a competitive inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, CGP-53153 effectively reduces intraprostatic DHT levels. This reduction in DHT leads to a decrease in the androgenic stimulation of prostatic epithelial and stromal cells, ultimately resulting in a reduction of prostate volume and improvement of BPH symptoms.

Data Presentation

The following table summarizes the quantitative data available for CGP-53153.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |

| IC50 | Human | Prostatic Tissue | 262 nM | [1] |

| Prostate Weight Reduction | Rat | - | 31% at 3 mg/kg | [1] |

| 37% at 10 mg/kg | [1] | |||

| Prostate Volume Reduction | Dog | - | >70% (after 12 weeks) | [1] |

Experimental Protocols

In Vitro Studies

1. Cell Culture of BPH-1 Cells

The BPH-1 cell line is a widely used in vitro model for studying benign prostatic hyperplasia.

-

Materials:

-

BPH-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

-

Protocol:

-

Culture BPH-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.

-

2. 5α-Reductase Activity Assay in Prostate Tissue Homogenate

This spectrophotometric assay measures the activity of 5α-reductase by quantifying the conversion of testosterone to DHT.

-

Materials:

-

Prostate tissue (e.g., from rat or human)

-

Homogenization buffer

-

Testosterone

-

NADPH

-

CGP-53153 (or other inhibitors)

-

Spectrophotometer

-

-

Protocol:

-

Homogenize prostate tissue in a suitable buffer to prepare a microsomal fraction.

-

Pre-incubate the tissue homogenate with CGP-53153 at various concentrations.

-

Initiate the enzymatic reaction by adding testosterone and NADPH.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and measure the amount of DHT produced using a spectrophotometric method that detects the consumption of NADPH or the formation of a colored product.

-

Calculate the IC50 value of CGP-53153 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Studies

1. Testosterone-Induced BPH in Rats

This is a well-established animal model to study the effects of compounds on BPH.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Induction of BPH:

-

Castrate the rats and allow them to recover.

-

Administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 3-4 weeks to induce prostatic hyperplasia.

-

2. Administration of CGP-53153

-

Route of Administration: Oral gavage is a common and effective method for administering CGP-53153 in rats.[1]

-

Dose: Based on previous studies, doses ranging from 1 to 10 mg/kg/day can be used.[1]

-

Vehicle: A suitable vehicle, such as a solution containing 20% hydroxypropyl cyclodextrin (HCD), can be used to dissolve or suspend CGP-53153 for oral administration.[1]

3. Assessment of Efficacy

-

Prostate Weight and Volume: At the end of the treatment period, sacrifice the animals and carefully dissect and weigh the prostate glands. Prostate volume can also be measured.

-

Histological Analysis: Fix prostate tissues in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to evaluate changes in prostatic architecture, such as epithelial and stromal proliferation.

-

Biochemical Markers:

-

Measure serum levels of testosterone and DHT by ELISA or other immunoassays.[1]

-

Analyze the expression of proliferation markers (e.g., Ki-67, PCNA) and apoptosis markers (e.g., cleaved caspase-3, TUNEL) in prostate tissue by immunohistochemistry or Western blotting.

-

Assess the levels of 5α-reductase in prostate tissue.

-

References

Application Notes and Protocols for CGP Compound Treatment in Rats

A Note on Compound Identification: Initial searches for "CGP-53153" identified it as a 5-alpha reductase inhibitor. However, the "CGP" designation is prominently associated with a series of well-researched GABA-B receptor antagonists. Given the request for detailed signaling pathways and experimental designs common in neuroscience research, this document will focus on a representative GABA-B receptor antagonist, CGP 35348 , assuming a likely interest in this class of compounds. The experimental framework provided can be adapted for other compounds with appropriate modifications.

Introduction to CGP 35348

CGP 35348 is a potent and selective antagonist of the GABA-B receptor. It is a valuable research tool for investigating the physiological and behavioral roles of GABA-B receptor-mediated signaling. By blocking the inhibitory effects of the endogenous ligand GABA at these receptors, CGP 35348 can modulate neuronal excitability and neurotransmitter release. These application notes provide a comprehensive overview of the experimental design for in vivo studies using CGP 35348 in rats, including its mechanism of action, protocols for administration, and expected outcomes.

Mechanism of Action

GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission. Ligand binding to GABA-B receptors leads to the dissociation of the G-protein into Gα and Gβγ subunits. The Gβγ subunit can then activate inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels, which in turn reduces neurotransmitter release. CGP 35348 acts as a competitive antagonist at the GABA-B receptor, preventing the binding of GABA and thereby blocking these downstream signaling events.

Figure 1: GABA-B Receptor Signaling Pathway and Antagonism by CGP 35348.

Experimental Protocols

Animal Model

-

Species: Rat (e.g., Sprague-Dawley, Wistar)

-

Sex: Male or female, depending on the research question. Note potential sex differences in behavioral and physiological responses.

-

Age/Weight: Typically adult rats weighing 200-300g.

-

Housing: Standard laboratory conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting for certain metabolic studies).

Drug Preparation and Administration

-

Compound: CGP 35348

-

Vehicle: Saline (0.9% NaCl) or another appropriate vehicle. The vehicle should be tested alone as a control.

-

Concentration: Prepare fresh solutions on the day of the experiment. The concentration will depend on the desired dose and the route of administration.

-

Route of Administration: Intraperitoneal (i.p.) injection is common for systemic administration in rats. Other routes such as intravenous (i.v.) or intracerebroventricular (i.c.v.) may be used for specific research questions.

-

Dosage: Effective doses in rats can vary depending on the behavioral paradigm. A common dose range for systemic administration is 100-400 mg/kg.[1] A dose-response study is recommended to determine the optimal dose for a specific experiment.

Experimental Workflow for a Behavioral Study

The following workflow outlines a typical behavioral experiment investigating the effects of CGP 35348 on locomotor activity.

Figure 2: Experimental Workflow for a Behavioral Study with CGP 35348.

Data Presentation

Quantitative Data for CGP 35348

| Parameter | Species | Tissue/Assay | Value | Reference |

| IC₅₀ | - | GABA-B Receptor Binding | 5 nM | |

| pKi | - | Agonist Binding Prevention | 8.35 | |

| Effective Dose (Locomotor Activity) | Mouse | Antagonism of baclofen-induced hypoactivity | 400 mg/kg (i.p.) | [1] |

| Effect on Dopamine Levels | Mouse | Antagonism of baclofen-induced increase | 400 mg/kg (i.p.) | [1] |

Key Experimental Considerations

-

Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

-

Blinding: The experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions to minimize bias.

-

Randomization: Rats should be randomly assigned to treatment groups.

-

Statistical Analysis: Use appropriate statistical methods to analyze the data. The choice of test will depend on the experimental design (e.g., number of groups, repeated measures).

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

CGP 35348 is a valuable tool for dissecting the role of the GABA-B receptor system in various physiological and behavioral processes. The protocols and data presented here provide a foundation for designing and conducting well-controlled in vivo experiments in rats. Researchers should carefully consider the specific research question to optimize the experimental design, including the choice of animal model, drug dosage and administration route, and behavioral or physiological endpoints.

References

Measuring 5-Alpha Reductase Activity with CGP-53153: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer. Consequently, inhibitors of 5-alpha reductase are valuable tools for both basic research and therapeutic development. CGP-53153 is a steroidal inhibitor of 5-alpha reductase, demonstrating potent inhibition of the enzyme in both rat and human tissues.[1] This document provides detailed application notes and protocols for measuring 5-alpha reductase activity using CGP-53153 as a reference inhibitor.

Signaling Pathway

The primary function of 5-alpha reductase is the irreversible conversion of testosterone to dihydrotestosterone (DHT). This enzymatic reaction is a key step in androgen signaling in many tissues. DHT has a higher affinity for the androgen receptor than testosterone, and the resulting DHT-androgen receptor complex acts as a transcription factor, modulating the expression of target genes involved in cell growth and differentiation. Inhibition of 5-alpha reductase by compounds like CGP-53153 blocks the production of DHT, thereby attenuating this signaling cascade.[]

Caption: 5-alpha reductase signaling pathway and the inhibitory action of CGP-53153.

Quantitative Data

The inhibitory potency of CGP-53153 against 5-alpha reductase has been determined in different species. The following table summarizes the key quantitative data available for CGP-53153.

| Parameter | Species | Tissue | Value | Reference |

| IC50 | Rat | Prostatic Tissue | 36 nM | [1] |

| IC50 | Human | Prostatic Tissue | 262 nM | [1] |

Experimental Protocols

This section provides a detailed protocol for an in vitro 5-alpha reductase inhibition assay using CGP-53153. The protocol is adapted from established methods for measuring 5-alpha reductase activity.[3][4][5]

Protocol 1: In Vitro 5-Alpha Reductase Inhibition Assay (Spectrophotometric Method)

This protocol describes a spectrophotometric assay to measure the activity of 5-alpha reductase by monitoring the oxidation of NADPH, a cofactor in the enzymatic reaction.

Materials:

-

Rat liver or prostate tissue

-

Homogenization Buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.25 M sucrose)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.0)

-

Testosterone (Substrate)

-

NADPH (Cofactor)

-

CGP-53153 (Inhibitor)

-

Control Inhibitor (e.g., Finasteride)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate

Experimental Workflow:

Caption: Workflow for the in vitro 5-alpha reductase inhibition assay.

Procedure:

-

Preparation of Microsomal Enzyme Fraction:

-

Excise fresh rat liver or prostate tissue and place it in ice-cold homogenization buffer.

-

Homogenize the tissue using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.

-

Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant, and resuspend the resulting microsomal pellet in a known volume of reaction buffer. The protein concentration of the microsomal fraction should be determined using a standard method (e.g., Bradford assay).

-

-

5-Alpha Reductase Inhibition Assay:

-

Prepare a stock solution of CGP-53153 in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a range of concentrations for the dose-response curve.

-

In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

Microsomal enzyme preparation

-

NADPH solution

-

CGP-53153 solution at various concentrations (or vehicle for control wells).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the testosterone solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This reflects the rate of NADPH oxidation.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (velocity) for each concentration of CGP-53153.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of CGP-53153 that causes 50% inhibition of the 5-alpha reductase activity, by fitting the data to a suitable dose-response curve model.

-

In Vivo Studies

While detailed protocols for in vivo studies are beyond the scope of these application notes, it is noteworthy that CGP-53153 has been shown to be effective in vivo. For instance, in a study with adult male rats treated orally for 14 days, CGP-53153 at doses of 1, 3, and 10 mg/kg was evaluated.[1] On the 14th day, 4 hours after the last administration, animals were sacrificed, and trunk blood was collected for hormone determination (Testosterone, DHT).[1] Additionally, organs such as the ventral prostate and seminal vesicles were excised and weighed to assess the compound's effect on androgen-sensitive tissues.[1] These types of studies are crucial for understanding the pharmacological profile of 5-alpha reductase inhibitors in a whole-organism context.

Conclusion

CGP-53153 is a potent steroidal inhibitor of 5-alpha reductase, making it a valuable research tool for studying the role of this enzyme in various physiological and pathological processes. The provided protocols and data offer a foundation for researchers to incorporate CGP-53153 into their studies of androgen metabolism and the development of novel therapeutics targeting the 5-alpha reductase pathway. Careful adherence to the experimental procedures and appropriate data analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols for CGP-53153 in Androgen-Dependent Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This mechanism makes CGP-53153 a valuable tool for studying the pathogenesis of androgen-dependent diseases, where aberrant androgen receptor (AR) signaling is a key driver of disease progression. These conditions include benign prostatic hyperplasia (BPH), androgenic alopecia, and prostate cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the use of CGP-53153 in in vitro and in vivo models of androgen-dependent diseases.

Mechanism of Action

CGP-53153 competitively inhibits 5α-reductase, thereby reducing the intracellular levels of DHT.[4] DHT has a higher binding affinity for the androgen receptor than testosterone. Upon binding, the DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the transcription of genes involved in cell growth, proliferation, and survival. By lowering DHT levels, CGP-53153 effectively attenuates AR-mediated gene expression and downstream cellular effects.

References

Troubleshooting & Optimization

Common issues with CGP-53153 solubility

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of CGP-53153. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of CGP-53153?

For in vitro studies, it is recommended to dissolve CGP-53153 in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, a multi-solvent system is often required to ensure biocompatibility and solubility.

Q2: How should I store the solid compound and my stock solutions?

Proper storage is crucial to maintain the stability and activity of CGP-53153.

-

Solid Compound: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).

-

In Solvent: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q3: What is the best way to prepare a working solution from a DMSO stock for cell-based assays?

To prepare a working solution for cell-based assays, dilute the DMSO stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the working solution is less than 0.5% to prevent cellular toxicity. A step-wise dilution is recommended to avoid precipitation of the compound.[1]